PRMT6 Enzyme Inhibition: Sub-50 nM Potency with (R)-Enantiomer Advantage Over (S)-Enantiomer
The (R)-enantiomer of the target compound inhibits human full-length PRMT6 with an IC50 of 44 nM (BDBM50194766/CHEMBL3938938), whereas the corresponding (S)-enantiomer (BDBM50194759/CHEMBL3983725) exhibits an IC50 of 53 nM under identical assay conditions [1]. This 9 nM difference represents an approximately 17% reduction in inhibitory potency for the S-isomer [2].
| Evidence Dimension | PRMT6 inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | 44 nM |
| Comparator Or Baseline | (S)-enantiomer: 53 nM |
| Quantified Difference | Δ IC50 = 9 nM ((R) is 1.2-fold more potent than (S)) |
| Conditions | Inhibition of human full-length PRMT6 (residues 1–375) expressed in baculovirus expression system; methylation activity assay [1] |
Why This Matters
This directly quantifiable chiral discrimination confirms that procurement of the specified (R)-enantiomer is essential to achieve maximal PRMT6 engagement; substituting the (S)-enantiomer incurs a measurable potency loss.
- [1] BindingDB. BDBM50194766 (CHEMBL3938938) and BDBM50194759 (CHEMBL3983725). IC50 values for (R)- and (S)-enantiomers against human PRMT6. BindingDB. View Source
- [2] ChEMBL. CHEMBL3938938 (R-enantiomer) and CHEMBL3983725 (S-enantiomer). ChEMBL Database. View Source
